GIGA-564: A Third-Generation Anti-CTLA-4 Antibody with a Differentiated Mechanism of Action for Cancer Therapy
GIGA-564: A Third-Generation Anti-CTLA-4 Antibody with a Differentiated Mechanism of Action for Cancer Therapy
San Carlos, CA - GigaGen Inc., a subsidiary of Grifols, is developing GIGA-564, a novel, third-generation anti-CTLA-4 monoclonal antibody, as a potential advancement in cancer immunotherapy.[1][2] Preclinical data suggests that GIGA-564's unique mechanism of action may offer an improved therapeutic window compared to first-generation anti-CTLA-4 antibodies like ipilimumab, potentially enhancing anti-tumor activity while mitigating immune-related toxicities.[1][3] The drug candidate is currently in a Phase 1 clinical trial for advanced solid tumors in collaboration with the National Cancer Institute (NCI).[1][2][4]
The central hypothesis behind GIGA-564's development is that the primary anti-tumor efficacy of anti-CTLA-4 antibodies stems from the depletion of regulatory T cells (Tregs) within the tumor microenvironment, rather than the systemic blockade of the CTLA-4 checkpoint.[1][3] GIGA-564 was specifically engineered to have minimal checkpoint inhibitor activity while retaining a strong ability to deplete intratumoral Tregs through Fc receptor (FcR)-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3]
Core Mechanism: Enhanced Treg Depletion with Minimal Checkpoint Blockade
GIGA-564 is a fully human IgG1 monoclonal antibody that binds with high affinity to CTLA-4.[1] Unlike ipilimumab, which was designed to strongly block the interaction between CTLA-4 and its ligands (CD80 and CD86), GIGA-564 binds to a different epitope on CTLA-4, resulting in weak checkpoint inhibition.[1][2] This minimal blocking activity is a key differentiator. The strong checkpoint blockade by ipilimumab is believed to contribute to the proliferation of peripheral Tregs, which may counteract the anti-tumor effects and contribute to immune-related adverse events.[3][5] In contrast, GIGA-564 induces significantly less proliferation of peripheral Tregs.[3][5]
The primary proposed mechanism of action for GIGA-564 is the potent depletion of Tregs within the tumor microenvironment.[1][3] By binding to CTLA-4, which is highly expressed on the surface of Tregs, GIGA-564's Fc region can engage with Fc receptors on effector immune cells, such as natural killer (NK) cells and macrophages, leading to the targeted killing of these immunosuppressive Tregs.[1][5] Preclinical studies have shown that GIGA-564 has an enhanced ability to induce in vitro FcR signaling and in vivo depletion of intratumoral Tregs compared to ipilimumab.[1][2] This selective removal of Tregs within the tumor is thought to shift the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby unleashing the anti-tumor activity of cytotoxic T cells.[6][7]
Preclinical Data Highlights
Preclinical studies in humanized CTLA-4 knock-in mouse models have demonstrated the potential of GIGA-564. These studies have shown that GIGA-564 exhibits superior anti-tumor activity compared to ipilimumab.[1][2] Furthermore, GIGA-564 was associated with lower toxicity in these models, suggesting a wider therapeutic window.[1][3]
Quantitative Data Summary
| Parameter | GIGA-564 | Ipilimumab | Reference |
| CTLA-4 Binding Affinity | High | High | [1] |
| CD80/CD86 Checkpoint Inhibition | Weak/Minimal | Strong | [1][3] |
| Peripheral Treg Proliferation | Significantly Less | Higher | [5] |
| Intratumoral Treg Depletion | Potent/Effective | Less Effective | [1][5] |
| In Vitro FcR Signaling | Increased Ability | Lower Ability | [1][2] |
| Anti-Tumor Efficacy (Murine Model) | Superior | - | [1][2] |
| Toxicity (Murine Model) | Lower | Higher | [1][3] |
Experimental Protocols
Detailed experimental protocols from the preclinical evaluation of GIGA-564 are described in the bioRxiv publication "Lack of blocking activity in anti-CTLA-4 antibodies reduces toxicity, but not anti-tumor efficacy." Key methodologies included:
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In Vitro Characterization: A diverse panel of anti-CTLA-4 antibodies were characterized for their binding affinity and ability to block the CTLA-4:B7 ligand interaction using cell-based and ELISA blocking assays.[1][5]
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FcR Signaling Assays: The ability of GIGA-564 to induce FcR signaling was assessed using human FcγRIIIa assays.[5]
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In Vivo Murine Tumor Models: Human CTLA-4 knock-in (hCTLA-4 KI) mice bearing MC38 tumors were utilized to evaluate the anti-tumor efficacy and mechanism of action of GIGA-564 and ipilimumab.[1][5]
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Flow Cytometry Analysis: T cell populations, including Tregs, conventional T cells, and CD8 T cells, were analyzed by flow cytometry to assess proliferation and depletion in both the periphery and the tumor microenvironment.[1]
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of action of GIGA-564 compared to ipilimumab.
References
- 1. gigagen.com [gigagen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 [grifols.com]
- 4. GigaGen Doses First Patient in Phase 1 Trial of Anti CTLA 4 Oncology Drug Candidate GIGA 564 in Advanced Solid Tumors [grifols.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biospace.com [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
